4-[4-(Sec-butyl)phenoxy]aniline
Description
4-[4-(Sec-butyl)phenoxy]aniline (IUPAC name: 4-(1-methylpropoxy)aniline) is a substituted aniline derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol . Its structure features a para-substituted phenoxy group linked to an aniline moiety, with a sec-butyl (1-methylpropyl) chain attached to the phenoxy oxygen. Its CAS registry number is 59002-72-1, and it is often referenced in studies involving alkoxy-substituted aromatic amines .
Properties
IUPAC Name |
4-(4-butan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-12(2)13-4-8-15(9-5-13)18-16-10-6-14(17)7-11-16/h4-12H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCJIITSMGLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Sec-butyl)phenoxy]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Chemical Reactions Analysis
4-[4-(Sec-butyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Scientific Research Applications
Pharmaceutical Development
- 4-[4-(Sec-butyl)phenoxy]aniline is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity.
Proteomics Research
- This compound is employed in proteomics for its ability to interact with proteins, facilitating studies on protein function and structure. For instance, it can serve as a probe to investigate specific protein interactions or modifications .
Material Science
- The compound's chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit anticancer properties. A study focused on its analogs showed that they could inhibit the proliferation of cancer cells through apoptosis induction mechanisms. The findings suggest potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of compounds related to this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[4-(Sec-butyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-[4-(sec-butyl)phenoxy]aniline with structurally related alkoxy- and aryloxy-anilines, highlighting differences in substituents, molecular weight, and functional groups:
Key Differences and Implications
- Substituent Effects: The sec-butyl group in the target compound provides moderate steric bulk compared to the tert-butyl analog (241.33 g/mol, ), which may reduce reactivity in sterically demanding reactions. Hexyloxy (C₁₂H₁₉NO, ) and methoxy (C₁₃H₁₃NO, ) groups increase lipophilicity or electron donation, respectively, affecting solubility and intermolecular interactions.
Positional Isomerism :
Research Findings
- Synthetic Utility: Derivatives like 4-(4-(sec-butyl)phenoxy)-2-(trifluoromethyl)aniline (CAS 946741-47-5, ) are used in cross-coupling reactions for pharmaceutical intermediates due to their balanced steric and electronic profiles.
- Thermal Properties : Alkoxy-anilines with branched chains (e.g., sec-butyl) exhibit higher thermal stability than linear analogs (e.g., hexyloxy), as observed in liquid crystal studies .
Biological Activity
4-[4-(Sec-butyl)phenoxy]aniline, also known by its CAS number 201994-55-0, is a compound that has garnered attention in various fields including pharmaceuticals and agricultural sciences. Its unique structure, featuring a sec-butyl group and a phenoxy linkage, suggests potential biological activities that warrant detailed exploration.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes:
- A sec-butyl group, which may influence lipophilicity and membrane permeability.
- An aniline moiety, which is known for its role in biological activity due to the presence of an amino group.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties : Some phenoxyalkylamines have shown effectiveness against various bacterial strains.
- Antioxidant effects : The presence of the phenolic group may confer antioxidant properties.
- Inhibition of specific enzymes : Compounds with an aniline structure often act as enzyme inhibitors in biochemical pathways.
Antimicrobial Activity
A study conducted on derivatives of phenoxyaniline demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | E. coli, S. aureus | Membrane disruption |
Antioxidant Properties
Research published in Journal of Medicinal Chemistry highlighted that compounds with phenolic structures can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound's structural similarity to known enzyme inhibitors suggests potential applications in drug design. For instance, research has indicated that certain aniline derivatives inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Toxicological Profile
The safety and toxicity of this compound have been assessed in various studies. Acute toxicity tests indicate that the compound has a relatively low toxicity profile, with no significant adverse effects observed at standard doses.
Summary of Toxicity Data
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin irritation | Non-irritant |
| Eye irritation | Non-irritant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
